molecular formula C13H18O8 B15211086 (5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate

(5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate

Cat. No.: B15211086
M. Wt: 302.28 g/mol
InChI Key: DJTMIVAUVZAXBV-GIPNMCIBSA-N
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Description

(5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[45]decane-8,9-diyl diacetate is a spirocyclic compound characterized by a unique trioxaspirodecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, extraction, and purification through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

(5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, (5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. Researchers are studying its effects on various biological pathways to develop new treatments for diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18O8

Molecular Weight

302.28 g/mol

IUPAC Name

[(5R,7R,8R)-7-acetyloxy-2,2-dimethyl-6-oxo-1,3,10-trioxaspiro[4.5]decan-8-yl] acetate

InChI

InChI=1S/C13H18O8/c1-7(14)19-9-5-17-13(6-18-12(3,4)21-13)11(16)10(9)20-8(2)15/h9-10H,5-6H2,1-4H3/t9-,10-,13-/m1/s1

InChI Key

DJTMIVAUVZAXBV-GIPNMCIBSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@@]2(COC(O2)(C)C)C(=O)[C@@H]1OC(=O)C

Canonical SMILES

CC(=O)OC1COC2(COC(O2)(C)C)C(=O)C1OC(=O)C

Origin of Product

United States

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